Imidazo[1,2-a]pyrimidine-3-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives can be achieved through several methods, including "water-mediated" hydroamination and silver-catalyzed aminooxygenation processes. These methods allow for the efficient production of these compounds without the need for deliberate catalyst addition, showcasing the compound's synthetic accessibility (Darapaneni Chandra Mohan et al., 2013). Additionally, Cu-catalyzed synthesis employing ethyl tertiary amines as carbon sources has been reported, further diversifying the synthetic approaches (C. Rao et al., 2017).
Molecular Structure Analysis
Imidazo[1,2-a]pyrimidine-3-carbaldehyde features a fused ring system that combines the characteristics of both imidazole and pyrimidine rings. This structural fusion imparts unique electronic and steric properties, influencing its reactivity and interactions with various reagents.
Chemical Reactions and Properties
Imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including palladium-catalyzed regioselective arylation, showcasing its reactivity towards substitution at the 3-position. This reactivity profile highlights the compound's potential as a versatile intermediate in organic synthesis (Wenjie Li et al., 2003).
Scientific Research Applications
Synthetic Chemistry and Drug Development : Imidazo[1,2-a]pyrimidine is notable in synthetic chemistry for its role in chemosynthetic strategies and drug development (Goel, Luxami, & Paul, 2015).
Targeting Cellular Processes : These compounds target essential cellular processes, with structural changes altering their effects in mammalian cells. This characteristic is useful for understanding mechanisms of action in cells (Yu et al., 2008).
Antibacterial and Antifungal Activities : Derivatives of imidazo[1,2-a]pyrimidine show promising antibacterial and antifungal activities, making them of interest in the development of new antimicrobial agents (Ladani et al., 2009).
Antineoplastic Agents : Certain derivatives have shown potential as antineoplastic agents against various cancer cell lines (Abdel-Hafez, 2007).
Anti-Inflammatory Properties : Imidazo[1,2-a]pyrimidine derivatives with COX-2 selectivity exhibit anti-inflammatory properties, indicating potential for further medicinal development (Zhou et al., 2008).
Aldehyde Oxidase Metabolism in Drug Discovery : Alterations in the heterocycle of imidazo[1,2-a]pyrimidine can reduce metabolism by aldehyde oxidase, beneficial for drug discovery (Linton et al., 2011).
Fluorescent Sensors for Zinc Ion : Some biologically active imidazo[1,2-a]pyrimidines can act as selective fluorescent sensors for zinc ions, with implications for environmental monitoring (Rawat & Rawat, 2018).
Anti-Corrosion Activity : New derivatives containing imidazo[1,2-a]pyrimidine moiety have been synthesized and shown to possess anti-corrosion activity (Rehan, Al Lami, & Khudhair, 2021).
Future Directions
The synthesis of new condensed heterocycles based on imidazole[1,2-a]pyrimidine-3-carbaldehyde has become an important task due to the broad biological activity spectrum of imidazole, pyrazine, and pyrimidine derivatives . Future research may focus on the development of new approaches to their synthesis, broadening the range of available methods, and reagents for their chemical modification .
properties
IUPAC Name |
imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-4-9-7-8-2-1-3-10(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFLIUIEUMXSEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328054 | |
Record name | imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
CAS RN |
106012-56-0 | |
Record name | Imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106012-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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